Bicyclo[2.1.1]hexan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSWSEYQXKYYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexan 5 Ol and Its Derivatives
Photochemical Approaches to Bicyclo[2.1.1]hexanes
Photochemistry offers powerful and unique pathways for the construction of strained ring systems like bicyclo[2.1.1]hexanes. These methods often proceed under mild conditions and provide access to substitution patterns that are challenging to obtain through traditional thermal reactions.
Visible Light-Driven Intramolecular Crossed [2+2] Photocycloadditions
A significant advancement in the synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes involves the use of visible-light-driven intramolecular crossed [2+2] photocycloadditions. organic-chemistry.orgnih.gov This method utilizes 2,5-disubstituted hexa-1,5-dienes, where one of the substituents is an aryl group, to facilitate the reaction. chemistryviews.org The process is enabled by triplet energy transfer from a photocatalyst, leading to the formation of the desired bicyclic core in good to excellent yields. organic-chemistry.orgacs.org
Researchers Thomas Rigotti and Thorsten Bach have demonstrated that an iridium-based photocatalyst, specifically Ir(dFCF3ppy)2(dtbbpy)PF6, is highly effective for this transformation when used with acetone (B3395972) as the solvent and irradiation from a 414 nm LED. chemistryviews.org This protocol has proven to be robust, tolerating a wide array of substituents, including various primary and secondary alkyl groups, as well as electron-donating and electron-poor aromatic and heteroaromatic units. chemistryviews.org The resulting bicyclo[2.1.1]hexane products can be further functionalized, highlighting the synthetic utility of this approach. chemistryviews.orgacs.org
| Catalyst | Solvent | Light Source | Substrate Type | Yield Range | Ref |
| Ir(dFCF3ppy)2(dtbbpy)PF6 | Acetone | 414 nm LED | 2,5-disubstituted hexa-1,5-dienes (with one aryl group) | 61% - quantitative | chemistryviews.orgorganic-chemistry.org |
Strain-Release [2π + 2σ] Cycloadditions Initiated by Energy Transfer
An alternative photochemical strategy for synthesizing bicyclo[2.1.1]hexanes is through a strain-release [2π + 2σ] cycloaddition. nih.govacs.org This method involves the reaction of highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.govindiana.edu The process is initiated by sensitizing the BCB via energy transfer, which leads to the cleavage of the central C-C bond to form a diradical intermediate that then undergoes cycloaddition with an alkene. nih.gov This approach provides access to a diverse range of bicyclo[2.1.1]hexanes with novel substitution patterns that were previously difficult to access. nih.govresearchgate.net
This methodology represents a new mode of activation for bicyclo[1.1.0]butanes in cycloaddition reactions. nih.gov The scope and mechanistic details of this transformation have been investigated, and it is proposed that this strategy could be broadly applicable for accessing a variety of saturated bicyclic structures. nih.govacs.org The products of this reaction can be further elaborated; for instance, a naphthylketone product can be converted to the corresponding alcohol, acid, amine, or boronic ester. researchgate.net
Enantioselective Photochemical Strategies for Bicyclo[2.1.1]hexanes
The development of enantioselective methods to synthesize bicyclo[2.1.1]hexanes is crucial, as the stereochemistry of these scaffolds can significantly impact their biological activity. x-mol.comchemrxiv.org A key strategy that has emerged is a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. nih.govchemrxiv.org This approach allows for the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. x-mol.comnih.gov
This methodology has been successfully applied to the synthesis of sp³-rich analogues of several marketed drugs. chemrxiv.org Studies have shown that the two enantiomers of a bicyclo[2.1.1]hexane-containing drug analogue can exhibit markedly different biological activities, underscoring the importance of controlling the absolute configuration of the bicyclic core. x-mol.comnih.gov The reaction proceeds with high yield and enantioselectivity, utilizing α,β-unsaturated acyl pyrazoles as substrates. chemrxiv.org The reaction is dependent on both the catalyst and light irradiation to proceed. chemrxiv.org
Rearrangement-Based Synthetic Strategies
Rearrangement reactions provide a powerful tool for skeletal reorganization, enabling the construction of complex cyclic systems from more readily available starting materials. Pinacol-type rearrangements, in particular, have been effectively employed in the synthesis of bicyclo[2.1.1]hexane derivatives.
Sequential Simmons-Smith Cyclopropanation and Acid-Catalyzed Pinacol (B44631) Rearrangement for Bicyclo[2.1.1]hexan-5-ones
A robust two-step sequence has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netntu.edu.tw This method begins with the Simmons-Smith cyclopropanation of α-hydroxy silyl (B83357) enol ethers. researchgate.net The resulting cyclopropylcarbinol intermediate then undergoes an acid-catalyzed pinacol rearrangement to furnish the desired bicyclic ketone. researchgate.netcolab.ws
This synthetic route provides access to 1,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as potential bioisosteres of ortho-substituted aromatic rings. researchgate.netresearchgate.net The bicyclic ketone products can be further manipulated synthetically to generate a variety of derivatives. researchgate.net
| Step | Reaction | Reagents | Intermediate/Product | Ref |
| 1 | Simmons-Smith Cyclopropanation | Diethylzinc, Diiodomethane | Bicyclo[2.1.0]pentane intermediate | researchgate.netvulcanchem.com |
| 2 | Acid-Catalyzed Pinacol Rearrangement | p-TsOH | 1-substituted bicyclo[2.1.1]hexan-5-one | researchgate.net |
Samarium(II) Iodide (SmI₂)-Mediated Pinacol Coupling and Subsequent Acid-Catalyzed Pinacol Rearrangement
Another effective two-step procedure for preparing 1-substituted bicyclo[2.1.1]hexan-5-ones utilizes a samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling reaction. researchgate.netnih.gov This reaction starts from cyclobutanedione derivatives. nih.govacs.org The SmI₂ promotes an intramolecular coupling of the two ketone functionalities to form a bicyclic vicinal diol. nih.govacs.org
In the second step, this diol is treated with an acid, such as p-toluenesulfonic acid (p-TsOH), to induce a pinacol rearrangement, yielding the target 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govacs.org This method has been used to prepare a diverse range of bicyclic ketones, and its utility has been demonstrated by the synthesis of an sp³-rich analog of the antiparasitic agent nitazoxanide. researchgate.netnih.gov The mechanism is believed to involve the formation of a ketyl radical anion intermediate. acs.org
| Step | Reaction | Reagents | Intermediate/Product | Ref |
| 1 | SmI₂-Mediated Transannular Pinacol Coupling | Samarium(II) iodide (SmI₂) | Bicyclo[2.1.1]hexane-1,2-diol | nih.govacs.org |
| 2 | Acid-Catalyzed Pinacol Rearrangement | p-TsOH·H₂O | 1-substituted bicyclo[2.1.1]hexan-2-one | nih.govacs.org |
Intramolecular Ketene (B1206846) [2+2] Cycloaddition for Bicyclo[2.1.1]hexan-5-ones
A notable and regioselective method for constructing the bicyclo[2.1.1]hexane core is the intramolecular [2+2] cycloaddition of γ,δ-unsaturated ketenes, also known as homoallylketenes. nih.govjst.go.jp This reaction proceeds with complete regioselectivity to yield bicyclo[2.1.1]hexan-5-ones. nih.gov The process involves the generation of a ketene intermediate from a corresponding γ,δ-unsaturated carboxylic acid derivative, which then undergoes a cycloaddition reaction across the tethered alkene. nih.govacs.org
An improved procedure enhances the efficiency of this transformation, particularly for preparing 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.net This refined method utilizes the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) to effectively generate the requisite α-heteroatom substituted homoallyl ketene intermediate, which is crucial for the subsequent cycloaddition. researchgate.netresearchgate.net The resulting bicyclic ketones are versatile intermediates for further synthetic manipulations. researchgate.net For instance, 1-substituted bicyclo[2.1.1]hexan-2-ones, synthesized via a similar intramolecular [2+2] cycloaddition, can act as common precursors for a variety of 1,2-disubstituted bicyclo[2.1.1]hexanes. nih.govacs.org
| Precursor Type | Reagent/Condition | Product | Yield | Ref |
| γ,δ-Unsaturated Ketenes | Thermal | Bicyclo[2.1.1]hexan-5-ones | Varies | nih.govjst.go.jp |
| α-Heteroatom Substituted Hex-5-enoyl Chlorides | Mukaiyama Reagent | 1-Heteroatom-substituted Bicyclo[2.1.1]hexan-5-ones | Efficient | researchgate.netresearchgate.net |
| 2-Substituted Hexa-1,5-dien-3-ones | Photochemical | 1-Substituted Bicyclo[2.1.1]hexan-2-ones | Varies | nih.govacs.org |
Cycloaddition Reactions in Bicyclo[2.1.1]hexane Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach to the bicyclo[2.1.1]hexane skeleton, leveraging the release of ring strain in highly reactive precursors.
Formal [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes with 2π-Synthons
The formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various alkenes (2π-synthons) has become a prominent and efficient strategy for synthesizing bicyclo[2.1.1]hexanes. nih.govrsc.org BCBs are highly strained molecules that can react with π-systems through different activation modes, including thermal, photochemical (energy transfer), or catalytic pathways. nih.govrsc.org
Lewis acid catalysis is a common strategy to promote this cycloaddition. For example, BF₃·Et₂O has been used to catalyze the reaction between BCBs and benzofuran-derived oxa(aza)dienes to produce spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] in good yields and with high regioselectivity. chemrxiv.org Similarly, Sc(OTf)₃ catalyzes the formal (3+2) cycloaddition of BCBs with α-substituted vinyl azides to furnish azidobicyclo[2.1.1]hexanes. acs.org Other research has shown that hexafluoroisopropanol (HFIP) can promote the cycloaddition of BCBs with α-cyano chalcones without the need for a metal catalyst, acting as a hydrogen-bond activator and stabilizer for carbocation intermediates. rsc.orgrsc.org
Titanium catalysis has also been employed to facilitate the formal [2π + 2σ] cycloaddition between BCBs and 2-azadienes, providing access to valuable 2-aminobicyclo[2.1.1]hexanes. nih.gov These methods highlight the versatility of BCBs as 2σ synthons for the modular construction of diverse and functionally rich bicyclo[2.1.1]hexane scaffolds. rsc.org
| 2π-Synthon | Catalyst/Promoter | Product Type | Ref |
| α-Cyano Chalcones | HFIP | Functionalized Bicyclo[2.1.1]hexanes | rsc.orgrsc.org |
| Azadienes | Cu(I) / Au(I) | Multifunctionalized Bicyclo[2.1.1]hexanes | acs.org |
| Enamides | Lewis Acid | 2-Amino-bicyclo[2.1.1]hexanes | rsc.org |
| α-Substituted Vinyl Azides | Sc(OTf)₃ | Azidobicyclo[2.1.1]hexanes | acs.org |
| 2-Azadienes | Titanium Catalyst | 2-Aminobicyclo[2.1.1]hexanes | nih.gov |
| Enol Silyl Ethers | Lewis Acids | Functionalized Bicyclo[2.1.1]hexanes | chemrxiv.org |
Intramolecular Formal (3+2)-Cycloaddition of Allylated Cyclopropanes
An alternative cycloaddition strategy involves the intramolecular formal (3+2) cycloaddition of allylated cyclopropanes. nih.govresearchgate.net This method provides a synthetic route to functionalized bicyclo[2.1.1]hexanes from readily accessible starting materials. chemistryviews.org The reaction typically utilizes allylated cyclopropanes bearing a 4-nitrobenzimine substituent. nih.govresearchgate.net
The transformation is initiated by photochemical activation, for example, by irradiation with LED light at 390 nm. chemistryviews.org This leads to the formation of a diradical intermediate, which subsequently undergoes an intramolecular coupling with the tethered alkene to construct the bicyclo[2.1.1]hexane framework. The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. chemistryviews.org The resulting bicyclic imine products can be readily converted to other derivatives, including the corresponding carboxylic acids via hydrolysis, making them valuable synthetic intermediates. chemistryviews.org
Carbon-Hydrogen (C-H) Functionalization Strategies towards Substituted Bicyclo[2.1.1]hexanes
Direct C-H functionalization of the bicyclo[2.1.1]hexane scaffold offers a powerful and efficient route to introduce substituents at specific positions, bypassing the need for pre-functionalized precursors.
One prominent strategy is the iridium-catalyzed borylation of bridgehead tertiary C-H bonds. nih.gov This method is highly selective for the bridgehead position and is compatible with a wide array of functional groups, allowing for the direct conversion of stable, 1-substituted bicyclic compounds into valuable boronic ester derivatives. nih.gov These boronic esters can then undergo various cross-coupling reactions to introduce further diversity. nih.gov
Another effective approach employs directing groups to control the site of C-H activation. The 8-aminoisoquinoline (B1282671) (AQ) amide has been utilized as a directing group in palladium-catalyzed C-H arylation. nih.gov This strategy achieves γ-selective arylation of a bicyclo[2.1.1]hexane carboxylic acid derivative with excellent control of diastereoselectivity. nih.gov The directing group can later be removed under acidic or basic conditions, providing access to either diastereomer of the 2,5-disubstituted product. nih.gov These C-H functionalization tactics provide a streamlined and scalable synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as rigidified variants of 1,3-disubstituted cyclopentanes. nih.govrsc.org
| C-H Functionalization Type | Catalyst | Directing Group | Position Functionalized | Ref |
| Borylation | Iridium Catalyst | None | Bridgehead (tertiary C-H) | nih.gov |
| Arylation | Palladium Catalyst | 8-Aminoquinoline (AQ) | Bridge (γ-position to DG) | nih.gov |
Derivatization and Further Functionalization of Bicyclo[2.1.1]hexan-5-ol Scaffolds
The bicyclo[2.1.1]hexane core, once assembled, serves as a robust scaffold for further chemical modification. Key intermediates such as ketones and carboxylic acids provide synthetic handles for introducing a wide range of functional groups and building molecular complexity.
Conversion of Bicyclo[2.1.1]hexane-5-carboxylic Acid Derivatives
Bicyclo[2.1.1]hexane-5-carboxylic acid is a key building block that can be prepared through methods such as the photochemical Wolff rearrangement of a diazoketone derived from norbornanone. nih.gov The carboxylic acid moiety is a versatile functional handle that enables numerous subsequent transformations. rsc.org
The acid can be readily converted into amides or esters, or it can participate in decarboxylative coupling reactions. rsc.org For example, the homologated aldehyde, derived from the corresponding ketone, can be oxidized to the carboxylic acid using Pinnick's conditions. rsc.org This acid can then be used to incorporate the bicyclic scaffold into bioactive molecules. For instance, it can be coupled with amines to form amides, a common linkage in pharmaceuticals. chemrxiv.org This approach has been used to synthesize saturated analogues of known drugs, demonstrating the utility of these bicyclic building blocks in medicinal chemistry. chemrxiv.org The ability to readily derivatize the carboxylic acid function makes the bicyclo[2.1.1]hexane scaffold an attractive component for creating novel, three-dimensional chemical entities. rsc.org
Synthetic Manipulations of Bicyclic Ketone Intermediates (e.g., 1-substituted bicyclo[2.1.1]hexan-5-ones)
The carbonyl group of 1-substituted bicyclo[2.1.1]hexan-5-ones is a key handle for introducing molecular diversity. A multitude of synthetic operations can be performed on this functional group, leading to a variety of 1,5-disubstituted bicyclo[2.1.1]hexane derivatives. These manipulations include reduction to secondary alcohols, nucleophilic additions to form tertiary alcohols, olefination reactions, and ring expansion reactions.
Reduction to Alcohols:
The reduction of 1-substituted bicyclo[2.1.1]hexan-5-ones provides direct access to the corresponding bicyclo[2.1.1]hexan-5-ols. The stereochemical outcome of this reduction is of particular interest, as it can lead to the formation of two diastereomeric alcohols (endo and exo).
A study on the hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones using sodium borohydride (B1222165) in methanol (B129727) furnished the corresponding (E)- and (Z)-alcohols in nearly quantitative yields. The diastereoselectivity of the reduction was found to be influenced by the nature of the substituent at the 5-position. For instance, electron-withdrawing groups such as cyano and methoxycarbonyl favored the formation of the (E)-alcohol, whereas alkyl groups led to a slight preference for the (Z)-alcohol.
In a different synthetic sequence, the ketone moiety of a 1-aryl-substituted bicyclo[2.1.1]hexan-2-one was reduced to the corresponding alcohol in excellent yield using sodium borohydride. chemrxiv.org Similarly, a bicyclo[2.1.1]hexane intermediate was reduced with lithium aluminum hydride to yield the corresponding methanol derivative with high diastereoselectivity. acs.org
| Substituent (R) at C1 | Reducing Agent | Solvent | Product(s) | Diastereomeric Ratio (E:Z) | Yield | Reference |
|---|---|---|---|---|---|---|
| CN | NaBH₄ | MeOH | (E)- and (Z)-alcohols | 75:25 | ~100% | |
| COOMe | NaBH₄ | MeOH | (E)- and (Z)-alcohols | 66:34 | ~100% | |
| CH₂OH | NaBH₄ | MeOH | (E)- and (Z)-alcohols | 60:40 | ~100% | |
| CH₂CH₃ | NaBH₄ | MeOH | (E)- and (Z)-alcohols | 47:53 | ~100% | |
| p-bromophenyl | NaBH₄ | MeOH | 1-(p-bromophenyl)bicyclo[2.1.1]hexan-2-ol | Not Reported | 95% | rsc.org |
| - | LiAlH₄ | Not Reported | bicyclo[2.1.1]hexan-1-ylmethanol | >20:1 dr | Not Reported | acs.org |
Nucleophilic Addition and Olefination Reactions:
The carbonyl group readily reacts with various nucleophiles to afford a diverse array of derivatives. For example, the addition of Grignard reagents, such as methylmagnesium bromide, to 1-substituted bicyclo[2.1.1]hexan-5-ones results in the formation of tertiary alcohols. acs.orgrsc.org
Furthermore, the ketone can be converted to an alkene via Wittig-type reactions. Both the Wittig reaction, using a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) carbanion, have been successfully employed to introduce exocyclic double bonds onto the bicyclo[2.1.1]hexane scaffold. rsc.org The resulting unsaturated products can be further functionalized, for instance, through hydrogenation to yield saturated side chains. rsc.org
| Ketone Substituent (R) | Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(p-bromophenyl) | Grignard Addition | MeMgBr, THF | 1-(p-bromophenyl)-2-methylbicyclo[2.1.1]hexan-2-ol | Not Reported | rsc.org |
| - | Grignard Addition | Grignard Reagents | Tertiary alcohol | Not Reported | acs.org |
| 1-(p-bromophenyl) | Cyanohydrin Formation | TMSCN, ZnI₂, CH₂Cl₂; then HCl | 1-(p-bromophenyl)-2-cyanobicyclo[2.1.1]hexan-2-ol | Not Reported | rsc.org |
| 1-(p-bromophenyl) | Wittig Reaction | MeOCH₂P(Ph₃)Cl, KOtBu, THF | 1-(p-bromophenyl)-2-(methoxymethylene)bicyclo[2.1.1]hexane | Not Reported | rsc.org |
| 1-(p-bromophenyl) | Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Ethyl 2-(1-(p-bromophenyl)bicyclo[2.1.1]hexan-2-ylidene)acetate | Not Reported | rsc.org |
Ring Expansion Reactions:
The bicyclo[2.1.1]hexane framework itself can be modified through ring expansion reactions starting from the ketone intermediate. The Baeyer-Villiger rearrangement, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), converts the cyclic ketone into a lactone, thereby inserting an oxygen atom into the bicyclic core. rsc.org
Alternatively, the Schmidt reaction, employing an azide (B81097) such as benzyl (B1604629) azide under acidic conditions, facilitates the insertion of a nitrogen atom, leading to the formation of a lactam. rsc.org These ring-expanded scaffolds provide access to novel bicyclic systems with altered steric and electronic properties. It is noteworthy that in these reactions, a high degree of regioselectivity was observed. rsc.org
| Ketone Substituent (R) | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| 1-(p-bromophenyl) | Baeyer-Villiger Rearrangement | mCPBA, CH₂Cl₂ | Lactone | rsc.org |
| 1-(p-bromophenyl) | Schmidt Reaction | BnN₃, TiCl₄ | Lactam | rsc.org |
Mechanistic Investigations of Bicyclo 2.1.1 Hexan 5 Ol Transformations
Reaction Mechanisms in Photocycloadditions (e.g., Triplet Pathways, Diradical Intermediates)
The construction of the bicyclo[2.1.1]hexane (BCH) skeleton is frequently achieved through the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. nih.govrsc.org This transformation can be initiated by direct irradiation with UV light or, more commonly in recent methods, through visible-light photocatalysis which allows for broader functional group tolerance. rsc.orgrsc.org
The prevailing mechanism for this reaction involves a triplet energy transfer pathway. organic-chemistry.orgrsc.org The process is initiated when a photocatalyst, such as an iridium complex, absorbs visible light and is promoted to an excited state. rsc.orgthieme-connect.de This excited catalyst then transfers its energy to the 1,5-diene substrate, generating a photoexcited triplet state of the diene. rsc.orgrsc.org The diradical nature of this triplet intermediate facilitates a 5-exo-trig cyclization, forming a new carbon-carbon bond and a 1,4-diradical intermediate with a five-membered ring. rsc.orgrsc.orgnih.gov The final step is a radical-radical recombination, which closes the second ring and yields the thermodynamically stable bicyclo[2.1.1]hexane product. rsc.orgrsc.org The involvement of a triplet intermediate is supported by experiments showing that the reaction's efficiency is diminished in the presence of a triplet quencher like isoprene. rsc.org
| Catalyst/Conditions | Substrate Type | Key Mechanistic Feature | Product | Ref |
| Visible Light, Iridium Photocatalyst | 1,5-Hexadienes | Triplet energy transfer | Bicyclo[2.1.1]hexanes | rsc.org |
| UV Light, Benzophenone | 1,5-Disubstituted 1,5-Hexadienes | Triplet sensitization | Bridge-substituted Bicyclo[2.1.1]hexanes | nih.govrsc.org |
| Chiral Lewis Acid | Acyl Pyrazole (B372694) Derivatives | Enantioselective control of diradical cyclization | Enantioenriched Bicyclo[2.1.1]hexanes | chemrxiv.org |
Pinacol (B44631) Rearrangement Mechanisms in Bicyclo[2.1.1]hexane Synthesis
The pinacol rearrangement is a powerful acid-catalyzed reaction for converting 1,2-diols (vicinal diols) into ketones or aldehydes, and it has been effectively employed in the synthesis of bicyclo[2.1.1]hexane derivatives. wikipedia.orgmasterorganicchemistry.com A common strategy involves the initial formation of a 2-substituted bicyclo[2.1.1]hexane-1,2-diol, which then undergoes a pinacol rearrangement to yield a 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govacs.org
The mechanism proceeds in several distinct steps under acidic conditions: lscollege.ac.in
Protonation: One of the hydroxyl groups of the vicinal diol is protonated by the acid catalyst. In an asymmetrical diol, the hydroxyl group that can form a more stable carbocation upon leaving is preferentially protonated. wikipedia.orglscollege.ac.in
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, a good leaving group, resulting in the formation of a carbocation intermediate. masterorganicchemistry.com
1,2-Alkyl Shift: An alkyl group from the adjacent carbon migrates to the carbocation center. The driving force for this rearrangement is the formation of a highly stable oxonium ion, where the positive charge is stabilized by the adjacent oxygen atom through resonance, satisfying the octet rule for all centers. wikipedia.orglscollege.ac.in
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final ketone product.
This methodology has been successfully applied to synthesize a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones and 2-ones from cyclobutane (B1203170) precursors, demonstrating its utility in creating functionalized bicyclic cores. nih.govresearchgate.netchemistryviews.org
| Precursor | Key Intermediate | Rearrangement Product | Ref |
| Cyclobutanedione derivative | Bicyclo[2.1.1]hexane-vicinal diol | 1-Substituted bicyclo[2.1.1]hexan-2-one | nih.govchemistryviews.org |
| α-Hydroxy silyl (B83357) enol ether | Bicyclo[2.1.1]hexane-vicinal diol | 1-Substituted bicyclo[2.1.1]hexan-5-one | researchgate.net |
Radical Intermediates in Bicyclo[2.1.1]hexyl Systems (e.g., Bicyclo[2.1.1]hexan-5-yl Radical)
Radical intermediates of the bicyclo[2.1.1]hexane system have been generated and studied, providing insight into the structure's reactivity. The bicyclo[2.1.1]hexan-2-yl radical can be formed by abstracting a hydrogen atom from the C(2) methylene (B1212753) position of bicyclo[2.1.1]hexane using t-butoxyl radicals. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has been used to observe this radical species. rsc.org
Interestingly, the choice of radical initiator can influence the site of hydrogen abstraction. While t-butoxyl radicals and bromine atoms selectively abstract from the C(2) position, the more sterically demanding bis(trimethylsilyl)aminyl radical abstracts hydrogen from both the bridgehead C(1) position and the C(2) methylene position. rsc.org This highlights the intrinsic reactivity of the bridgehead C-H bond in the bicyclo[2.1.1]hexane system. The bicyclo[2.1.1]hexan-5-yl radical has also been a subject of study. oup.com
Solvolysis Reactions and Carbocation Intermediates in Bicyclo[2.1.1]hexyl Systems
The solvolysis of bicyclo[2.1.1]hexyl derivatives has been investigated to understand the formation and stability of the corresponding carbocation intermediates. Studies on the solvolysis of 3-methoxycarbonylbicyclo[2.1.1]hexyl triflate have shown that the primary intermediate formed is the 1-bicyclo[2.1.1]hexyl cation, a bridgehead carbocation. rsc.orgrsc.org
The 2-bicyclo[2.1.1]hexyl cation has also been generated in superacid media and studied using NMR spectroscopy. acs.org These studies suggest a complex situation involving either rapidly equilibrating classical carbocations or a symmetrically bridged, nonclassical carbocation. acs.orgworldscientific.com Computational studies have explored the potential energy surface of bicyclohexyl (B1666981) cations, indicating that the bicyclo[2.1.1]hex-1-yl cation is a transition state that can rearrange to other isomeric structures. researchgate.net The solvolysis of bicyclo[2.1.1]hexyl-5 derivatives proceeds through the formation of these highly reactive carbocationic intermediates, which then react with the solvent to form the final products. acs.org
Ring Expansion and Cleavage Reactions
The strained bicyclo[2.1.1]hexane skeleton can undergo ring-opening or expansion reactions under certain conditions. For instance, the bicyclo[2.1.1]hexan-2-yl radical, generated via hydrogen abstraction, is prone to rearrangement through β-scission at temperatures above 250 K. rsc.org This ring-cleavage reaction breaks one of the C-C bonds of the four-membered ring, resulting in the formation of the more stable cyclopent-3-enylmethyl radical. rsc.org
Ring expansion of the bicyclo[2.1.1]hexane core has also been explored. While classical ring expansion methods like the Beckmann rearrangement on a bicyclo[2.1.1]hexan-5-one derivative were reported to be unsuccessful, leading to decomposition, other transformations are possible. chemrxiv.org For example, Wittig-type reactions on the ketone can be followed by acidic treatment to yield a homologated aldehyde, effectively expanding the side chain attached to the bicyclic core. chemrxiv.orgresearchgate.net Furthermore, the pinacol rearrangement, as discussed in section 3.2, can be considered a type of ring expansion when applied to cyclic diols, although in the synthesis of the bicyclo[2.1.1]hexane core itself, it functions to create a ketone from a pre-formed bicyclic diol. masterorganicchemistry.com
Stereochemical Aspects and Asymmetric Synthesis of Bicyclo 2.1.1 Hexan 5 Ol
Enantioselective Catalytic Methodologies (e.g., Lewis Acid-Catalyzed Photocycloadditions)
A leading strategy for establishing stereocontrol is the use of enantioselective catalytic methods, particularly Lewis acid-catalyzed intramolecular [2+2] photocycloadditions. chemrxiv.orgchemrxiv.org This approach has been successfully developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.org The methodology often relies on the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. researchgate.net
In one prominent example, a chiral-at-rhodium Lewis acid catalyst is employed. researchgate.net This catalyst forms a bidentate complex with substrates containing an acyl pyrazole (B372694) moiety, which is versatile and easily removable for subsequent functionalization. researchgate.netthieme-connect.com The Lewis acid-substrate complex absorbs visible light, transitioning to a triplet excited state from which the stereocontrolled [2+2] photocycloaddition occurs. researchgate.net This process has demonstrated high yields and enantioselectivity for a variety of substrates. chemrxiv.org A dual-catalyst system, combining a photosensitizer like DPZ with a chiral Sc(III) complex, has also been used to achieve asymmetric intramolecular [2+2] photocycloadditions, leading to azaarene-functionalized 2-azabicyclo[2.2.1]hexanes. scinito.aiacs.org
Table 1: Examples of Enantioselective Lewis Acid-Catalyzed [2+2] Photocycloaddition
| Substrate Type | Catalyst System | Product Type | Key Feature |
|---|---|---|---|
| 1,5-dienes with acyl pyrazole | Chiral-at-rhodium Lewis acid | 1,5-disubstituted bicyclo[2.1.1]hexanes | High yield and enantioselectivity chemrxiv.orgthieme-connect.com |
Diastereoselective Functionalization of Bicyclo[2.1.1]hexanes
Beyond establishing the initial stereochemistry of the bicyclic core, diastereoselective functionalization allows for the precise spatial arrangement of multiple substituents. Cycloaddition reactions are fundamental to these strategies. For instance, the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with various alkenes can produce highly substituted bicyclo[2.1.1]hexanes with excellent diastereoselectivity.
Another powerful technique is C-H functionalization. By using a directing group, specific C-H bonds can be targeted for modification. For example, the C-H functionalization of a bicyclo[2.1.1]hexane carboxylic acid derivative has been shown to proceed with good control of diastereoselectivity, enabling the introduction of aryl groups at specific positions. nih.gov The synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as rigid analogues of 1,3-disubstituted cyclopentanes, has been achieved on a gram scale starting from norbornanone via a photochemical Wolff rearrangement, yielding products with a diastereomeric ratio (dr) of 5:1. nih.gov Subsequent functionalization of these intermediates can also proceed with diastereoselectivity. nih.gov
Stereoselective Ring Expansion Reactions
Stereoselective ring expansion reactions provide another avenue to the bicyclo[2.1.1]hexane core. The chemistry of bicyclo[1.1.0]butanes (BCBs) is particularly relevant in this context. nih.gov These highly strained molecules can undergo ring expansion through stepwise insertion processes to form bicyclo[n.1.1]alkanes. nih.gov
A catalyst-controlled chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes showcases this principle. nih.gov Depending on the catalyst used, two different product classes can be accessed. A Cu(I) catalyst promotes a highly efficient formal cycloaddition to furnish bicyclo[2.1.1]hexanes. nih.gov In contrast, a Au(I) catalyst facilitates an addition-elimination pathway to yield cyclobutenes. nih.gov The copper-catalyzed reaction proceeds with excellent chemoselectivity, producing a range of bicyclo[2.1.1]hexane products in good to high yields. nih.gov This highlights how the choice of catalyst can direct the reaction pathway, leading to stereoselective ring expansion.
Photo-Induced Epimerization Processes in Bicyclic Imines
A fascinating stereochemical aspect of bicyclo[2.1.1]hexane chemistry involves photo-induced epimerization. A synthetic method has been reported for producing bicyclo[2.1.1]hexanes through an intramolecular formal (3+2) cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent. researchgate.netnih.gov A key finding of this research is that the resulting bicyclic imine products are susceptible to photo-induced ring opening. researchgate.netnih.gov This reversible process allows for the epimerization of compounds that are stereogenic at the C5 position. researchgate.netnih.gov When an isolated bicyclic product with a specific stereochemistry at C5 is resubjected to the photochemical reaction conditions, a mixture of epimers is formed, demonstrating the dynamic nature of this system under irradiation. researchgate.net This process provides a unique method for potentially controlling or altering the stereochemistry at a specific position on the bicyclic scaffold after its initial formation.
Computational Chemistry and Theoretical Studies of Bicyclo 2.1.1 Hexan 5 Ol
Electronic Structure Analysis and Molecular Orbitals
Detailed electronic structure analysis of bicyclo[2.1.1]hexan-5-ol is not extensively documented, but significant insights can be drawn from theoretical studies on the parent bicyclo[2.1.1]hexane scaffold and related derivatives. The electronic nature of this compact bicyclic system is dominated by its inherent strain.
Quantum chemical calculations reveal that the strained σ-bonds of the bicyclo[2.1.1]hexane framework have a profound impact on its molecular orbitals. In a study of a planar cyclooctatetraene (B1213319) (COT) fully annelated with bicyclo[2.1.1]hexane units, theoretical calculations indicated a significant σ-π* orbital interaction. nih.govresearchgate.nethuji.ac.il This interaction between the strained bicyclic framework and the adjacent π-system effectively raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. nih.govresearchgate.nethuji.ac.il
This phenomenon suggests that in this compound, the strained C-C σ-bonds can interact with the orbitals of the hydroxyl substituent. The high-lying σ-orbitals can mix with the non-bonding orbitals of the oxygen atom, influencing the molecule's ionization potential and reactivity. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. scielo.org.mx For instance, a theoretical study on a substituted 2-oxabicyclo[2.1.1]hexane derivative reported a HOMO-LUMO gap of 5.2 eV, suggesting moderate kinetic stability. While not directly pertaining to this compound, this data from a closely related heterocyclic analogue provides a valuable reference point for the electronic characteristics of this structural class.
Table 1: Calculated HOMO-LUMO Gaps for Bicyclo[2.1.1]hexane Derivatives and Related Systems
| Compound | Method | HOMO-LUMO Gap (eV) | Reference Molecule |
|---|---|---|---|
| Planar Cyclooctatetraene annelated with Bicyclo[2.1.1]hexane units | B3LYP/6-31G* | 3.04 | Yes |
| Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Not Specified | 5.2 | No |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. For the synthesis of the bicyclo[2.1.1]hexane core, these calculations provide crucial insights into reaction pathways, transition states, and product selectivity.
One of the primary methods for constructing the bicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] photocycloaddition of 1,5-dienes. rsc.orgrsc.org DFT studies on similar intramolecular cycloadditions have shown that the reaction can proceed through a concerted or stepwise mechanism. These calculations help in predicting the regioselectivity, distinguishing between the "straight" and "crossed" cycloadducts by comparing the activation free energies of the respective transition states. pku.edu.cn For photocatalytic versions of this reaction, computational studies help to rationalize the observed stereoselectivity by modeling the interaction between the substrate and the photocatalyst. chemrxiv.org DFT calculations have been used to investigate the triplet diradical intermediates formed during the cycloaddition, confirming that the reaction proceeds via a triplet energy transfer mechanism. nsf.gov
Another synthetic route involves the pinacol (B44631) rearrangement of vicinal diols to furnish bicyclo[2.1.1]hexanones, which are precursors to the alcohol. nih.govchemistryviews.orgacs.org Computational studies of pinacol rearrangements can substantiate the operative mechanism (stepwise vs. concerted) by calculating the energies of intermediates and transition states. colby.eduijfmr.com For example, in a related system, calculations showed that a stepwise mechanism was favored and correctly predicted the thermodynamically most stable spiroketone product. colby.edu Similarly, DFT calculations have been employed to understand catalyst-controlled divergent syntheses, explaining why a Cu(I) catalyst might exclusively yield a bicyclo[2.1.1]hexane product while a Au(I) catalyst could lead to a competing cyclobutene (B1205218) product by mapping the respective free-energy surfaces. nih.gov These computational models trace the reaction from the initial catalyst-substrate complex through key transition states to the final products, revealing the subtle energetic differences that dictate the reaction's outcome. nih.gov
Strain Energy Calculations in Bicyclic Systems
Bicyclic systems like bicyclo[2.1.1]hexane are characterized by significant ring strain, which is a measure of their inherent instability due to distorted bond angles and unfavorable steric interactions compared to an analogous acyclic, strain-free reference compound. This strain energy is a key determinant of their reactivity.
The strain in bicyclo[2.1.1]hexane arises primarily from the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring, forcing the bond angles to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. Computational methods, in conjunction with experimental thermochemical data, have been used to quantify this strain. Various computational group equivalents and isodesmic reaction schemes have been employed to calculate the strain energy of bicyclo[2.1.1]hexane, with results typically falling in the range of 37-39 kcal/mol. mdpi.com This value is considerably higher than that of cyclohexane (B81311) (which is nearly strain-free) and even cyclopentane but is less than that of more highly constrained systems like bicyclo[1.1.0]butane. The abstraction of a hydrogen atom from bicyclo[2.1.1]hexane by a methyl radical was found to have a high activation energy, a result attributed to the considerable influence of this strain. cdnsciencepub.com
Table 2: Comparative Strain Energies of Selected Cyclic and Bicyclic Alkanes
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclohexane | ~1.8 |
| Cyclopentane | ~6.2 |
| Bicyclo[2.1.1]hexane | 37.3 - 39.3 |
| Bicyclo[2.2.1]heptane (Norbornane) | ~17.0 |
| Cyclobutane | ~26.3 |
| Cyclopropane | ~27.5 |
| Bicyclo[1.1.0]butane | ~66.5 |
Data compiled from multiple computational studies. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. However, for a molecule as rigid as this compound, the applications of MD are different from those for flexible, acyclic molecules.
The bicyclo[2.1.1]hexane core is conformationally locked; the energy barrier for ring inversion is prohibitively high under normal conditions. This rigidity is one of its most valuable features when used as a molecular scaffold in drug design, as it reduces the entropic penalty upon binding to a biological target. nih.govresearchgate.net Therefore, MD simulations would not be used to study ring dynamics but rather the conformational preferences of its substituents.
Spectroscopic Characterization Methodologies for Bicyclo 2.1.1 Hexan 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.1.1]hexane derivatives. The unique topology of this bicyclic system gives rise to characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, which are invaluable for confirming the integrity of the cage structure. uobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectra of bicyclo[2.1.1]hexan-5-ol and its analogs are distinguished by the chemical shifts of the bridgehead protons and the protons on the ethylene (B1197577) and methylene (B1212753) bridges. The proton attached to the carbon bearing the hydroxyl group (H-5) is typically observed in the downfield region due to the deshielding effect of the oxygen atom. The bridgehead protons often exhibit complex coupling patterns due to their spatial relationships with neighboring protons. For instance, in a related bicyclo[2.1.1]hexane core, the bridgehead proton H-10 showed a four-bond coupling (⁴J) to H-1 with a coupling constant of 1.839 Hz. acs.org The rigid "W" conformation present in the bicyclo[2.1.1]hexane skeleton can lead to observable long-range couplings. acs.org
¹³C NMR Spectroscopy: The carbon NMR spectra provide essential information about the carbon framework. The carbon atom attached to the hydroxyl group (C-5) is characteristically shifted downfield. The strained nature of the bicyclic system influences the chemical shifts of all carbon atoms. In studies of related 2-aryl-2-bicyclo[2.1.1]hexyl cations, ¹³C NMR spectroscopy was instrumental in understanding charge delocalization within the bicyclic framework. researchgate.net While specific data for the parent alcohol is sparse, data from various derivatives allows for the compilation of expected chemical shift ranges.
Below is an interactive table summarizing typical, approximate NMR chemical shift ranges for the bicyclo[2.1.1]hexane core, based on data from derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bridgehead (C1, C4) | 2.5 - 3.5 | 35 - 50 |
| Ethylene Bridge (C2, C3) | 1.5 - 2.5 | 30 - 45 |
| Methylene Bridge (C6) | 1.0 - 2.0 | 20 - 35 |
| C5 (with -OH) | 4.0 - 4.5 | 70 - 80 |
Note: The exact chemical shifts can vary significantly based on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. The technique involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments.
Upon electron ionization, the this compound molecule will form a molecular ion (M⁺·). Due to the inherent strain in the bicyclic system, this molecular ion is prone to fragmentation. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage. savemyexams.com The fragmentation of the bicyclic alkane core itself can be complex, often involving ring-opening reactions to form unsaturated cyclic ions. whitman.edu The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound. For example, in the mass spectrum of a bicyclic ketone derivative, a phenyl-substituted bicyclo[2.1.1]hexanone, the molecular ion peak was observed at m/z 172, with prominent fragments at m/z 144, 129 (base peak), and 103. mpg.de
A representative table of expected fragments for this compound is shown below.
| m/z Value | Possible Fragment | Origin |
| 98 | [C₆H₁₀O]⁺· | Molecular Ion (M⁺·) |
| 83 | [C₆H₁₁]⁺ | Loss of ·OH |
| 80 | [C₆H₈]⁺· | Loss of H₂O |
| 69 | [C₅H₉]⁺ | Cleavage of the bicyclic ring |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry for cyclic alcohols and bicyclic alkanes. Actual spectra may vary. savemyexams.comlibretexts.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the rigid and strained nature of the bicyclic system.
Numerous studies on substituted bicyclo[2.1.1]hexanes have utilized X-ray crystallography to unequivocally confirm their structures. nih.govnih.gov For example, the structure of various 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acids has been confirmed by X-ray analysis, providing concrete evidence for their use as saturated bioisosteres of ortho-substituted benzene (B151609) rings. researchgate.net Similarly, the absolute configuration of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes was established through the X-ray crystallographic analysis of a dinitrobenzyl ester derivative. chemrxiv.org These analyses are critical for validating synthetic methodologies and for understanding structure-activity relationships in medicinal chemistry applications. rsc.orgresearchgate.net
Electron Spin Resonance (ESR) for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique used to study species with unpaired electrons, such as radicals. unibo.itlibretexts.org It is particularly valuable for characterizing the bicyclo[2.1.1]hex-5-yl radical, which can be generated from this compound or its derivatives. The ESR spectrum provides information about the electronic structure of the radical and the interaction of the unpaired electron with nearby magnetic nuclei. scribd.comnih.gov
The interaction between the unpaired electron and magnetic nuclei (like ¹H) results in hyperfine splitting, which is observed in the ESR spectrum. The magnitude of the hyperfine coupling constant (hfc) is related to the spin density at the nucleus. ESR studies of the bicyclo[2.1.1]hex-5-yl radical have revealed exceptionally large long-range hyperfine coupling constants. A remarkably large coupling constant of 26.8 Gauss (G) was attributed to the endo-proton on the C6 bridge. uwec.edu This large coupling is a consequence of the rigid, W-shaped geometry between the radical center at C5, the C1-C6 bond, and the C6-H(endo) bond, which facilitates efficient through-bond spin delocalization. researcher.life
The analysis of these hyperfine couplings provides deep insight into the geometry and electronic distribution of bicyclic radicals. rsc.org
| Radical Species | Interacting Proton | Hyperfine Coupling Constant (aH) in Gauss (G) |
| Bicyclo[2.1.1]hex-5-yl | 6-endo-H | ~26.8 |
| Bicyclo[2.1.1]hex-5-yl | 5-H | ~21.0 |
| Bicyclo[2.1.1]hex-5-yl | Bridgehead-H | Small/Unresolved |
Note: The values are approximate and based on reported experimental data for the bicyclo[2.1.1]hex-5-yl radical. uwec.edu
Applications of Bicyclo 2.1.1 Hexan 5 Ol Derivatives in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
Bicyclo[2.1.1]hexan-5-ol and its derivatives serve as versatile building blocks for constructing intricate molecular structures. Their inherent strain and defined three-dimensional geometry make them valuable starting points for synthesizing compounds with precise spatial arrangements. Modern synthetic methods have made a variety of substituted bicyclo[2.1.1]hexanes more accessible, including those derived from the this compound core.
Several advanced synthetic strategies are employed to create these building blocks:
Photocatalytic Cycloaddition: This method provides access to bicyclo[2.1.1]hexanes with a wide array of substitution patterns, which is challenging to achieve with other methods. rsc.org This approach is noted for its operational simplicity and ability to generate structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzene (B151609) rings. rsc.org
SmI₂-Mediated Reductive Cyclization: Samarium(II) iodide (SmI₂) can be used in reductive cyclization reactions to synthesize 2-substituted bicyclo[2.1.1]hexan-1-ols, which are potential mimics of ortho-phenolic derivatives. researchgate.net A similar two-step procedure involving an SmI₂-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement can produce a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netacs.org
Intramolecular [2+2] Cycloadditions: The intramolecular [2+2] cycloaddition of substituted 1,5-hexadienes is a foundational method for accessing disubstituted bicyclo[2.1.1]hexanes. acs.orgnih.gov This strategy has been refined to prepare 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones, demonstrating the versatility of the bicyclic ketone as a synthetic intermediate. researchgate.net
These synthetic advancements allow chemists to readily incorporate the bicyclo[2.1.1]hexane scaffold into larger, more complex molecules, enabling the development of novel chemical entities. researchgate.net The ability to derivatize the core structure through various transformations opens the door to a vast and underexplored area of chemical space. chemrxiv.orgnih.govresearchgate.net
Table 1: Synthetic Strategies for Bicyclo[2.1.1]hexane Derivatives
| Synthetic Method | Precursors | Product Type | Key Advantages |
|---|---|---|---|
| Photocatalytic Cycloaddition | Alkenes | Polysubstituted Bicyclo[2.1.1]hexanes | Access to diverse substitution patterns, mild reaction conditions. rsc.org |
| SmI₂-Mediated Cyclization | Diones, Ketenes | Substituted Bicyclo[2.1.1]hexan-ols/ones | Forms key intermediates for drug analogs. researchgate.netresearchgate.netacs.org |
| Intramolecular [2+2] Cycloaddition | Substituted 1,5-Hexadienes | Disubstituted Bicyclo[2.1.1]hexanes | Foundational route to the core structure. acs.orgnih.gov |
| Simmons-Smith/Pinacol | α-Hydroxy Silyl (B83357) Enol Ethers | 1-Substituted Bicyclo[2.1.1]hexan-5-ones | Generates bioisosteres of ortho-substituted arenes. researchgate.net |
Scaffold Rigidification and Conformational Restriction in Molecular Design
A key application of the bicyclo[2.1.1]hexane framework in molecular design is its role in rigidifying molecular scaffolds and restricting conformational flexibility. researchgate.net In medicinal chemistry, reducing the flexibility of a drug molecule can lead to significant improvements in its biological activity and selectivity by pre-organizing the molecule into the optimal conformation for binding to its target. nih.gov
The bicyclo[2.1.1]hexane system is inherently rigid due to its bridged structure, which locks the bond angles and limits rotation. This conformational constraint is highly desirable for several reasons:
Improved Affinity and Selectivity: By locking a molecule into a specific shape, the bicyclo[2.1.1]hexane core can enhance binding affinity to a biological target and improve selectivity over other targets. nih.gov
Defined Exit Vectors: The rigid scaffold presents substituents in well-defined spatial orientations, known as exit vectors. This precise positioning is crucial for optimizing interactions with a receptor or enzyme active site. chemrxiv.orgnih.gov
Rigidified Cyclopentane (B165970) Analogs: 2,5-disubstituted bicyclo[2.1.1]hexanes have been developed as rigid counterparts to the more flexible 1,3-disubstituted cyclopentanes, which are common motifs in drug molecules. researchgate.netnih.gov While cyclopentane exists in a rapid equilibrium between half-chair and envelope conformations, the bicyclo[2.1.1]hexane analog provides a fixed, three-dimensional alternative. nih.gov
Synthesis of Saturated Analogs of Pharmaceutically Relevant Compounds
One of the most impactful applications of bicyclo[2.1.1]hexane derivatives is their use as saturated bioisosteres for aromatic rings in pharmaceutically active compounds. researchgate.net A bioisostere is a chemical group that can replace another group in a molecule without significantly changing its biological activity. Replacing a flat, ortho-substituted benzene ring with a three-dimensional, saturated 1,2- or 1,5-disubstituted bicyclo[2.1.1]hexane scaffold is a key strategy in modern drug design. researchgate.netnih.gov
This bioisosteric replacement has been successfully demonstrated in the synthesis of saturated analogs of several well-known compounds:
Nitazoxanide: An sp³-rich analog of this antiparasitic and antiviral agent was synthesized from a 1-substituted bicyclo[2.1.1]hexan-5-one intermediate, highlighting the utility of these bicyclic ketones in drug synthesis. researchgate.netacs.org
Vortioxetine: A saturated variant of this antidepressant was prepared using a 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-one, which was generated via an intramolecular ketene (B1206846) [2+2] cycloaddition. researchgate.net
Agrochemicals (Boscalid, Bixafen, Fluxapyroxad): The 1,2-disubstituted bicyclo[2.1.1]hexane core has been incorporated into the structures of these commercial fungicides. nih.gov The resulting saturated, patent-free analogs demonstrated high antifungal activity, validating the bicyclo[2.1.1]hexane scaffold as a successful bioisostere for the ortho-substituted benzene ring found in the original compounds. nih.gov
The primary motivation for this strategy is to move away from flat aromatic structures to improve physicochemical properties and explore new intellectual property space. researchgate.netnih.gov
Table 2: Bicyclo[2.1.1]hexane as a Bioisostere in Pharmaceutically Relevant Compounds
| Original Compound | Aromatic Moiety | Bicyclo[2.1.1]hexane Analog | Therapeutic Class |
|---|---|---|---|
| Nitazoxanide | Substituted Phenyl Ring | Saturated Nitazoxanide Analog | Antiparasitic/Antiviral researchgate.netacs.org |
| Vortioxetine | Substituted Phenyl Ring | Saturated Vortioxetine Variant | Antidepressant researchgate.net |
| Boscalid (B143098) | Ortho-substituted Phenyl Ring | Saturated Boscalid Analog | Fungicide nih.gov |
| Bixafen | Ortho-substituted Phenyl Ring | Saturated Bixafen Analog | Fungicide nih.gov |
| Fluxapyroxad | Ortho-substituted Phenyl Ring | Saturated Fluxapyroxad Analog | Fungicide nih.gov |
Exploration of sp³-Rich Chemical Space
The use of bicyclo[2.1.1]hexane derivatives is a central part of the broader "escape from flatland" movement in drug discovery. This concept encourages a shift away from planar, sp²-hybridized aromatic compounds towards more three-dimensional, sp³-rich molecules. Molecules with higher sp³ character often exhibit improved physicochemical properties, such as increased solubility and better metabolic stability. chemrxiv.org
Bicyclo[2.1.1]hexanes are considered ideal scaffolds for exploring this sp³-rich chemical space for several reasons:
Novelty and Opportunity: While playing an increasingly important role, the chemical space around bicyclo[2.1.1]hexanes remains underexplored from a synthetic perspective. chemrxiv.orgnih.govresearchgate.netrsc.org Developing new synthetic routes to these compounds opens the gate to novel molecular structures with unique biological activities. chemrxiv.orgnih.govresearchgate.net
Modularity: New synthetic approaches, such as those based on photochemistry, provide efficient and modular access to 1,2-disubstituted bicyclo[2.1.1]hexane building blocks. chemrxiv.orgnih.govresearchgate.net These modules can be readily derivatized, allowing for a systematic exploration of the surrounding chemical space. nih.govrsc.org
By providing a rigid, non-planar, and synthetically accessible core, bicyclo[2.1.1]hexane derivatives are powerful tools for medicinal chemists to design next-generation therapeutics with improved properties and novel structures. rsc.orgrsc.org
Conclusion and Outlook
Summary of Key Research Findings on Bicyclo[2.1.1]hexan-5-ol
Research into this compound has primarily revolved around its synthesis, stereochemistry, and the reactivity of its derivatives, which is often dictated by the inherent strain of the bicyclic framework.
The principal synthetic route to this compound involves the reduction of its corresponding ketone, Bicyclo[2.1.1]hexan-5-one. Studies have shown that the reduction of this ketone is stereoselective. For instance, hydride reduction of Bicyclo[2.1.1]hexan-5-one yields a mixture of the exo and endo isomers of this compound in an approximate 82:18 ratio. researchgate.net The predominance of the exo alcohol is attributed to the hydride attacking the carbonyl group from the sterically less hindered side of the ethylene (B1197577) bridge. researchgate.net
The synthesis of the precursor, Bicyclo[2.1.1]hexan-5-one, has been achieved through various methods, including intramolecular [2+2] cycloadditions of γ,δ-unsaturated ketenes and pinacol (B44631) rearrangements. researchgate.net These synthetic strategies provide access to the core bicyclic structure, which can then be converted to the alcohol.
Early research by Wiberg and coworkers detailed the synthesis of this compound from Bicyclo[2.1.1]hexane-5-carboxylic acid. acs.org A key finding from this early work was the notable instability of the tosylate derivative of what was presumed to be the endo-alcohol. This derivative was found to readily undergo rearrangement to form cyclohexenyl 4-tosylate, highlighting the influence of the strained ring system on the reactivity of functional groups attached to it. acs.orgchoudharylab.com This propensity for rearrangement is a defining characteristic of the system and is driven by the relief of ring strain in the transition state of the solvolysis reaction.
The bicyclo[2.1.1]hexane scaffold, to which the hydroxyl group is attached, has been a significant subject of research in medicinal chemistry. It is recognized as a saturated bioisostere of ortho- and meta-substituted benzene (B151609) rings. researchgate.netnih.govnih.gov This has spurred interest in developing synthetic routes to variously substituted bicyclo[2.1.1]hexane derivatives, including those that could be precursors to or derived from this compound.
Remaining Challenges in the Synthesis and Reactivity of this compound
Despite the progress made, several challenges persist in the chemistry of this compound.
Synthesis:
Stereocontrol: While the reduction of Bicyclo[2.1.1]hexan-5-one shows a preference for the exo isomer, achieving high stereoselectivity for the less favored endo isomer remains a challenge. The development of stereodivergent synthetic routes to access either isomer in high purity is an ongoing area of interest.
Scalability: Some of the synthetic methods used to construct the bicyclo[2.1.1]hexane core, such as photochemical cycloadditions, can be difficult to scale up. chemrxiv.org This can limit the availability of the ketone precursor and, consequently, the alcohol for larger-scale applications.
Functional Group Tolerance: The development of robust synthetic routes that tolerate a wide range of functional groups is crucial for the synthesis of more complex derivatives of this compound for applications in areas like drug discovery.
Reactivity:
Rearrangements: The high propensity of Bicyclo[2.1.1]hexan-5-yl derivatives, particularly the tosylate of the endo isomer, to undergo skeletal rearrangements poses a significant challenge. choudharylab.comnih.gov These rearrangements, driven by the relief of the inherent ring strain, can limit the utility of this scaffold in multistep syntheses where the integrity of the bicyclic core needs to be maintained.
Limited Reactivity Data: There is a notable lack of comprehensive studies on the broader reactivity of the hydroxyl group in this compound. Detailed investigations into other standard alcohol transformations, such as oxidation to the ketone under various conditions, etherification, and esterification with a range of reagents, are needed to fully understand its chemical behavior and potential for synthetic diversification. The influence of the exo versus endo stereochemistry on the rates and outcomes of these reactions is also an area that requires further exploration.
Future Research Avenues and Potential Innovations in this compound Chemistry
The unique structural features of this compound open up several promising avenues for future research and innovation.
Medicinal Chemistry:
Bioisosteric Replacement: The most significant potential application of this compound and its derivatives lies in their use as three-dimensional, saturated bioisosteres for phenolic and other substituted aromatic rings in drug candidates. nih.govnih.gov Future research will likely focus on the synthesis of this compound-containing analogs of known drugs to improve their physicochemical properties, such as solubility and metabolic stability, and to explore new intellectual property space. nih.gov
Scaffold for Novel Pharmacophores: The rigid bicyclic framework of this compound can serve as a novel scaffold for the design of new pharmacophores. The defined spatial orientation of the hydroxyl group and other potential substituents can be exploited to achieve high-potency and selective interactions with biological targets.
Synthetic Methodology:
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of the bicyclo[2.1.1]hexane core is a key area for future innovation. chemrxiv.org This would provide access to enantiomerically pure this compound, which is crucial for the development of chiral drugs.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid diversification of complex molecules containing this motif, accelerating the drug discovery process.
Computational and Mechanistic Studies:
Understanding Reactivity: Further computational and mechanistic studies are needed to gain a deeper understanding of the factors that govern the reactivity and stability of this compound and its derivatives. anu.edu.au This includes a more detailed investigation of the solvolysis of its tosylates and the exploration of other potential reaction pathways. Such studies will be instrumental in predicting the chemical behavior of this strained system and in designing new synthetic strategies.
Q & A
Q. What are the standard synthetic methodologies for bicyclo[2.1.1]hexan-5-ol and its derivatives?
Bicyclo[2.1.1]hexane scaffolds are typically synthesized via photochemical [2 + 2] cycloadditions using bicyclo[1.1.0]butanes as strained precursors. For example, irradiation of bicyclo[1.1.0]butane derivatives with alkenes under energy-transfer conditions enables strain-release cycloaddition to form 1,2-disubstituted bicyclo[2.1.1]hexanes . Base-mediated intramolecular displacements (e.g., exo-5-chlorobicyclo[2.1.1]hexan-2-one) are also employed to construct the bicyclic framework .
Q. How is this compound characterized structurally?
X-ray crystallography is critical for confirming the stereochemistry and substitution patterns. For instance, the diastereomeric purity of 1,2-disubstituted bicyclo[2.1.1]hexanes was validated via single-crystal X-ray diffraction, confirming their single-diastereomer nature . Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) and retention indices (Kovats RI) are used for purity analysis .
Q. What role do bicyclo[2.1.1]hexane derivatives play in drug design?
These scaffolds act as saturated bioisosteres for ortho-substituted benzene rings, improving solubility and metabolic stability. For example, replacing benzene with bicyclo[2.1.1]hexane in antifungal agents (e.g., boscalid analogs) maintained bioactivity while reducing lipophilicity (ΔcLogP = −1.2) .
Advanced Research Questions
Q. How do reaction mechanisms differ between photochemical and thermal syntheses of bicyclo[2.1.1]hexanes?
Photochemical methods rely on energy transfer (e.g., sensitizers like thioxanthone) to activate bicyclo[1.1.0]butanes, enabling [2π + 2σ] cycloadditions with alkenes. This contrasts with thermal routes, where carbene intermediates (e.g., from diazirines) undergo insertion into C–H bonds, often leading to competing fragmentation pathways . Mechanistic studies highlight the role of strain release in driving photochemical efficiency .
Q. What strategies resolve contradictions in physicochemical data (e.g., solubility vs. metabolic stability) for bicyclo[2.1.1]hexane bioisosteres?
Systematic comparisons using X-ray crystallography and biological assays are essential. For example, while bicyclo[2.1.1]hexane improved solubility in conivaptan analogs (14 μM vs. 5 μM), metabolic stability varied depending on substitution: CLint decreased from 31 μL/min/mg (parent) to 12 μL/min/mg (bioisostere) in some cases but increased in others due to steric shielding .
Q. How can computational modeling optimize bicyclo[2.1.1]hexane derivatives for target engagement?
Density functional theory (DFT) calculates geometric parameters (e.g., interatomic distances d = 3.05–3.19 Å) to validate bioisosteric mimicry of ortho-benzene rings. Molecular dynamics simulations further predict conformational restrictions and vector angles critical for receptor binding .
Q. What challenges arise in scaling up photochemical syntheses of bicyclo[2.1.1]hexanes?
Light penetration and reactor design limit scalability. Flow chemistry systems with UV-LEDs improve efficiency, but side reactions (e.g., over-irradiation leading to dimerization) require precise control of residence time and wavelength .
Data Analysis and Methodological Guidance
Q. How are retention indices (RI) and GC parameters optimized for this compound analysis?
Non-polar columns (HP-5MS, DB-5) with temperature ramps (e.g., 50°C to 280°C at 4°C/min) yield reproducible RI values (1067–1098). Co-injection with alkane standards calibrates retention times, while MS fragmentation patterns confirm molecular identity .
Q. What experimental protocols validate bicyclo[2.1.1]hexane bioisosteric function?
- Structural validation : X-ray crystallography confirms geometric alignment with ortho-benzene (e.g., φ1 = 60° vs. 55° for benzene) .
- Biological assays : Antifungal activity (e.g., Botrytis cinerea inhibition) compares IC50 values of parent compounds and bioisosteres .
- ADME profiling : LogD (octanol-water partitioning) and microsomal stability assays quantify pharmacokinetic improvements .
Q. How are conflicting stereochemical outcomes resolved in bicyclo[2.1.1]hexane syntheses?
Chiral HPLC (e.g., Chiralpak IA) separates diastereomers, while NOESY NMR identifies spatial proximities of substituents. For example, endo/exo configurations in ethyl bicyclo[2.1.1]hexane-5-carboxylates were distinguished via NOE correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
